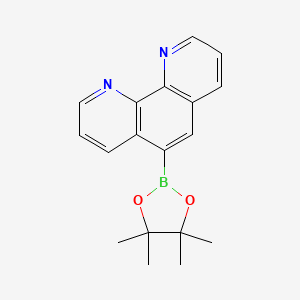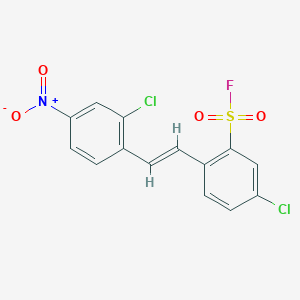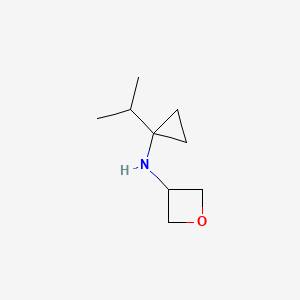
N-(1-Isopropylcyclopropyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Isopropylcyclopropyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring, a cyclopropyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Isopropylcyclopropyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxetane ring. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of oxetanes .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of robust and efficient catalysts, such as zwitterionic π-allylpalladium species, can facilitate the synthesis of oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions: N-(1-Isopropylcyclopropyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(1-Isopropylcyclopropyl)oxetan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored as a bioisostere in drug development to improve pharmacokinetic and metabolic properties.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of medium-sized heterocycles and other complex molecules.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Isopropylcyclopropyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring’s strain-release properties facilitate its participation in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
3-Oximinooxetane: An important precursor for energetic oxetanes.
Oxetan-3-one: A commonly used oxetane derivative in synthetic chemistry.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-(1-propan-2-ylcyclopropyl)oxetan-3-amine |
InChI |
InChI=1S/C9H17NO/c1-7(2)9(3-4-9)10-8-5-11-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
YZRFGSKZLPGLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)NC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13358639.png)

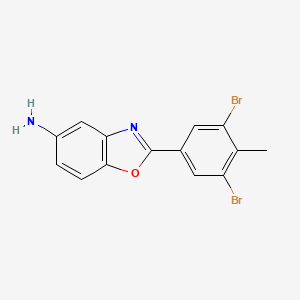
![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358646.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358657.png)
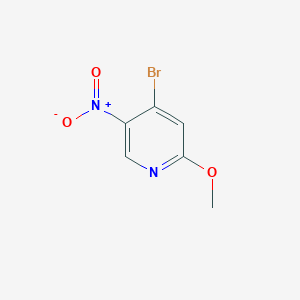
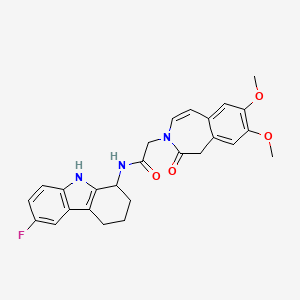
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B13358671.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic acid](/img/structure/B13358672.png)
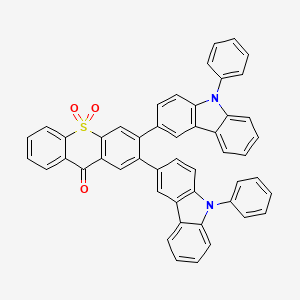
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
